Lipophilicity Advantage Over Des-methyl Analog
The 3-methyl substituent significantly elevates the computed lipophilicity of 2-fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride relative to its direct des-methyl comparator, 2-fluoro-6-hydroxybenzenesulfonyl chloride. The target compound exhibits a predicted XLogP3 value of 2.6, compared to an XLogP3 of 1.9 for the non-methylated analog, representing a calculated ΔlogP of +0.7 [1]. This increase in lipophilicity is expected to enhance passive membrane permeability and potentially improve the oral bioavailability of derived sulfonamide drug candidates, a critical parameter in medicinal chemistry lead optimization.
Comparator (des-methyl): 1.9
Δ +0.7 (~5× partition shift)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed, 2021) |
| Comparator Or Baseline | 2-Fluoro-6-hydroxybenzenesulfonyl chloride; XLogP3 = 1.9 (PubChem computed for analog without methyl group) |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately a 5-fold increase in theoretical partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm, standard conditions |
Why This Matters
A higher logP often correlates with improved passive cellular permeability, which is a key consideration when selecting an intermediate for synthesizing drug-like molecules intended for intracellular targets.
- [1] PubChem Compound Summary for CID 84789817, 2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride; National Center for Biotechnology Information (2024). Computed XLogP3 = 2.6. View Source
